molecular formula C13H27NO2Si B2821953 (R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one CAS No. 2089389-05-7

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one

Cat. No. B2821953
CAS RN: 2089389-05-7
M. Wt: 257.449
InChI Key: DQHNOUXNRYHTJW-SNVBAGLBSA-N
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Description

The compound you’re asking about contains a tert-butyldimethylsilyl (TBDMS) group. This group is often used in organic chemistry as a protective group for alcohols . It’s known for its stability and the ease with which it can be added and removed from a molecule .


Molecular Structure Analysis

The TBDMS group consists of a silicon atom bonded to a tert-butyl group and two methyl groups. This gives the group a tetrahedral geometry around the silicon atom .


Chemical Reactions Analysis

Compounds with a TBDMS group are typically stable under a variety of conditions. The group can be removed using an acid, such as TBAF or HF .

Scientific Research Applications

Tertiary Butyl Ester Synthesis

®-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one: serves as a precursor for the synthesis of tertiary butyl esters. These esters play a crucial role in synthetic organic chemistry. Researchers have developed a straightforward method for introducing the tert-butoxycarbonyl (Boc) group into diverse organic compounds using flow microreactor systems. Compared to traditional batch methods, this flow process is more efficient, versatile, and sustainable .

Functional Group Derivatization for GC-MS Analysis

The compound’s tert-butyldimethylsilyl (tBDMS) moiety allows for versatile derivatization prior to gas chromatography-mass spectrometry (GC-MS) analysis. Researchers use tBDMS derivatization to enhance the detectability of various functional groups, including –COOH, –NH₂, –SH, –SO₂H, –OH, –C=O, and –NH–OH. This methodology facilitates the identification and quantification of neurochemicals and other analytes in complex samples .

Lithium Anode Surface Modification

In the realm of energy storage, ®-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one has been investigated for surface modification of lithium metal anodes. Lithium metal is an attractive anode material due to its high theoretical specific capacity. However, the formation of uncontrollable lithium dendrites on the anode surface hinders its practical use. Researchers explore TBDMSP-based coatings to mitigate dendrite growth and improve the stability of lithium anodes .

properties

IUPAC Name

(5R)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,3-dimethylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO2Si/c1-12(2,3)17(6,7)16-9-10-8-13(4,5)11(15)14-10/h10H,8-9H2,1-7H3,(H,14,15)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHNOUXNRYHTJW-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(NC1=O)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](NC1=O)CO[Si](C)(C)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(((tert-butyldimethylsilyl)oxy)methyl)-3,3-dimethylpyrrolidin-2-one

CAS RN

2089389-05-7
Record name (5R)-5-{[(tert-butyldimethylsilyl)oxy]methyl}-3,3-dimethylpyrrolidin-2-one
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